4-Fluoro-3-hydroxybutanethioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the enzymatic synthesis using fluorinase, which directly forms the C-F bond under mild conditions . Another approach involves the use of SelectFluor and its analogs for fluorination reactions .
Industrial Production Methods
Industrial production of fluorinated compounds often relies on scalable chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, known for its mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxybutanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Fluoro-3-hydroxybutanethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxybutanethioamide involves its interaction with specific molecular targets. The fluorine atom can alter the compound’s electronic properties, affecting its binding affinity and reactivity. This can lead to the inhibition of enzymes or modification of proteins, impacting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyproline: Another fluorinated compound with similar properties and applications.
Fluoroquinolones: A class of fluorinated antibiotics with distinct mechanisms of action.
Uniqueness
4-Fluoro-3-hydroxybutanethioamide is unique due to its specific structure, which combines a fluorine atom with a hydroxybutanethioamide backbone. This combination imparts unique reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C4H8FNOS |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-fluoro-3-hydroxybutanethioamide |
InChI |
InChI=1S/C4H8FNOS/c5-2-3(7)1-4(6)8/h3,7H,1-2H2,(H2,6,8) |
InChI Key |
IWRYHDNREWRARG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)O)C(=S)N |
Origin of Product |
United States |
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